molecular formula C9H14N2O2 B6247635 rac-tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate, trans CAS No. 2165955-87-1

rac-tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate, trans

Cat. No. B6247635
CAS RN: 2165955-87-1
M. Wt: 182.2
InChI Key:
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Description

Rac-tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate, trans (CNCPC) is a cyclic carbamate compound that is used in a variety of scientific research applications. CNCPC has been studied for its potential use as a drug, as a catalyst, and as a reagent in organic synthesis.

Mechanism of Action

Rac-tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate, trans is an inhibitor of the enzyme cyclooxygenase (COX), which plays a role in the synthesis of prostaglandins. Prostaglandins are molecules that are involved in a variety of physiological processes, such as inflammation and pain. By inhibiting the activity of COX, rac-tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate, trans can reduce the production of prostaglandins, which can lead to a decrease in inflammation and pain.
Biochemical and Physiological Effects
rac-tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate, trans has been studied for its potential use as a drug, and it has been found to have a variety of biochemical and physiological effects. In animal studies, rac-tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate, trans has been found to reduce inflammation and pain, as well as to reduce the production of prostaglandins. Additionally, rac-tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate, trans has been found to have anti-tumor effects, and it has been shown to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

Rac-tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate, trans has several advantages for use in lab experiments. It is a relatively stable compound and can be stored for long periods of time without significant degradation. Additionally, rac-tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate, trans is soluble in a variety of organic solvents, which makes it easy to use in organic synthesis reactions. However, rac-tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate, trans also has some limitations. It is a relatively expensive compound, and it can be toxic in high concentrations.

Future Directions

Rac-tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate, trans has a variety of potential future applications. It could be used as a drug to treat inflammation and pain, as well as to inhibit the growth of certain types of cancer cells. Additionally, rac-tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate, trans could be used as a catalyst in organic synthesis reactions, and it could be used as a reagent in the synthesis of other compounds. Finally, rac-tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate, trans could be used to study the mechanism of action of other compounds and to identify new therapeutic targets.

Synthesis Methods

Rac-tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate, trans is synthesized through a three-step process. The first step involves the reaction of cyclopropyl bromide and 2-cyanoacetamide in the presence of a base, such as sodium methoxide, to form the cyclopropyl carbamate. This reaction is followed by the addition of tert-butyl bromide to the carbamate, which yields the tert-butylcyclopropyl carbamate. The final step of the synthesis is the addition of cyanide to the tert-butylcyclopropyl carbamate, which yields the desired product, rac-tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate, trans.

Scientific Research Applications

Rac-tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate, trans has been studied for its potential use in drug development, as a catalyst in organic synthesis, and as a reagent for the synthesis of other compounds. In drug development, rac-tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate, trans has been studied for its potential use as a prodrug, a molecule that is converted into an active drug in the body. In organic synthesis, rac-tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate, trans has been used as a catalyst to facilitate reactions between organic molecules. Additionally, rac-tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate, trans has been used as a reagent in the synthesis of other compounds, such as amines and peptides.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate, trans involves the reaction of tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate with a suitable reagent to obtain the desired product.", "Starting Materials": [ "tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate in a suitable solvent.", "Step 2: Add a suitable reagent to the reaction mixture and stir at room temperature for a suitable time.", "Step 3: Isolate the product by filtration or chromatography and purify if necessary." ] }

CAS RN

2165955-87-1

Product Name

rac-tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate, trans

Molecular Formula

C9H14N2O2

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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